molecular formula C6H13NO2 B1631485 L-Isoleucine-15N CAS No. 59935-30-7

L-Isoleucine-15N

Cat. No. B1631485
CAS RN: 59935-30-7
M. Wt: 132.17 g/mol
InChI Key: AGPKZVBTJJNPAG-NNXLWEQRSA-N
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Description

L-Isoleucine-15N is an essential amino acid used in protein synthesis . It is a nonpolar hydrophobic amino acid . The isotope labeled counterparts of L-Isoleucine can be used in NMR investigations designed to probe structure, dynamics, and binding of biological macromolecules . It may also be used as a standard for MS-based applications or as a synthetic precursor .


Molecular Structure Analysis

The linear formula of L-Isoleucine-15N is CH3CH2CH(CH3)CH(15NH2)CO2H . The molecular weight is 132.17 . The InChI string is 1S/C6H13NO2/c1-3-4(2)5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t4-,5-/m0/s1/i7+1 .


Physical And Chemical Properties Analysis

L-Isoleucine-15N is a solid with a molecular weight of 132.17 . The optical activity is [α]25/D +40.0°, c = 2 in 5 M HCl . The melting point is 168-170 °C (lit.) .

Scientific Research Applications

  • Metabolic Conversion and Interconversion :

    • L-Isoleucine-15N has been used to study metabolic conversions, particularly the conversion of isoleucine to alloisoleucine in rats. The 15N label was observed to remain intact during this conversion, providing insights into the metabolic pathways involved (Mamer & Lépine, 1996).
    • Another study on maple syrup urine disease (MSUD) patients showed rapid equilibrium of plasma isoleucine and alloisoleucine, demonstrating the use of L-Isoleucine-15N in understanding disease-related metabolic alterations (Matthews, Ben-galim, Haymond, & Bier, 1980).
  • Synthesis and Structural Analysis :

    • The synthesis of L-[15N] amino acids, including isoleucine, was achieved via an enzymatic method, highlighting the utility of L-Isoleucine-15N in biochemical synthesis (Chiriac, Lupan, Bucurenci, Popescu, & Palibroda, 2008).
    • In another study, the 15N chemical shift tensors in solid polypeptides containing 15N-labeled L-alanine were analyzed, demonstrating the application of isotopic labeling in understanding protein structures (Shoji, Ozaki, Fujito, Deguchi, Ando, & Ando, 1990).
  • Metabolic Flux and Amino Acid Interactions :

  • Biotechnological Applications and Microbial Synthesis :

Safety And Hazards

L-Isoleucine-15N may be harmful if inhaled, absorbed through skin, or swallowed . It may cause respiratory tract irritation, skin irritation, and eye irritation . In case of contact, immediate medical attention is advised .

properties

IUPAC Name

(2S,3S)-2-(15N)azanyl-3-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-3-4(2)5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t4-,5-/m0/s1/i7+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGPKZVBTJJNPAG-NNXLWEQRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)[15NH2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50443307
Record name L-Isoleucine-15N
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50443307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Isoleucine-15N

CAS RN

59935-30-7
Record name L-Isoleucine-15N
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50443307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Isoleucine-15N
Reactant of Route 2
L-Isoleucine-15N
Reactant of Route 3
L-Isoleucine-15N
Reactant of Route 4
L-Isoleucine-15N
Reactant of Route 5
L-Isoleucine-15N
Reactant of Route 6
L-Isoleucine-15N

Citations

For This Compound
6
Citations
X Zeng, X Xing, M Gupta, FC Keber, JG Lopez… - Cell, 2022 - cell.com
Great progress has been made in understanding gut microbiomes' products and their effects on health and disease. Less attention, however, has been given to the inputs that gut …
Number of citations: 41 www.cell.com
Y Huang, W Li, AS Minakova, T Anumol, AA Keller - 2021 - escholarship.org
… Isotopically labeled internal standards (ISTD), L‑isoleucine‑15N (98%), L‑methionine‑2,3,3,4,4‑d5‑methyl‑d3 (98%), L‑glutamic acid‑15N (98%), Glycine‑2,2‑d2 (98%), and L‑alanine3,3,…
Number of citations: 1 escholarship.org
F Al-Muhaysh - 2021 - search.proquest.com
Metabolomics is a large scale study of all metabolites which are small molecules that are contained within cells, biofluid, tissues and organisms (1). Much progress in metabolomics has …
Number of citations: 2 search.proquest.com
AM Whitaker - 2015 - oaktrust.library.tamu.edu
Phosphofructokinase from Bacillus stearothermophilus (BsPFK) and Escherichia coli (EcPFK) are allosterically inhibited by downstream glycolytic pathway intermediate phosphoenol-…
Number of citations: 3 oaktrust.library.tamu.edu
A Boysen - 2020 - search.proquest.com
Microorganisms control the flux of energy, stored as organic matter, into the ocean through the cumulative effects of individual metabolisms and community interactions. Metabolites are …
Number of citations: 1 search.proquest.com
HS Atreya - Stable Isotopes for Biomolecular NMR - chemie-brunschwig.ch
The cells will generally utilize the supplemented amino acids for protein synthesis prior to undergoing the de novo synthesis of the target amino acids. Please see page 28 for a …
Number of citations: 3 www.chemie-brunschwig.ch

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